sodium;2-(diethylamino)acetate
Description
Sodium 2-(diethylamino)acetate (IUPAC name: sodium;2-(diethylamino)acetate) is a sodium salt of 2-(diethylamino)acetic acid. Its structure features a tertiary amine (diethylamino group) attached to a carboxylate anion, making it water-soluble and reactive in coordination chemistry or pharmaceutical synthesis.
Properties
IUPAC Name |
sodium;2-(diethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLIROEULQDMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester typically involves the reaction of 2-amino-1H-benzimidazole with thiocyanic acid. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pH, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or alcohols and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Sodium 2-(Diethylamino)Acetate and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Solubility | Key Structural Features |
|---|---|---|---|---|---|
| Sodium 2-(diethylamino)acetate | Not provided | C₆H₁₂NO₂Na | 165.16 g/mol | High (aqueous) | Diethylamino group, carboxylate sodium |
| Sodium chloroacetate | 3926-62-3 | C₂H₃ClO₂·Na | 116.48 g/mol | Water-soluble | Chloro substituent, carboxylate sodium |
| Disodium iminodiacetate | 144-09-4 | C₄H₅NO₄Na₂ | 185.07 g/mol | Water-soluble | Two carboxylate groups, secondary amine |
| Sodium dimethylaminoacetate | 2491-06-7 | C₄H₈NO₂Na | 133.10 g/mol | Water-soluble | Dimethylamino group, carboxylate sodium |
Key Observations :
- Substituent Effects: The diethylamino group in sodium 2-(diethylamino)acetate enhances hydrophobicity compared to dimethylamino analogs but retains water solubility due to the sodium carboxylate .
- Spectroscopic Data: NMR data for sodium 2-(diethylamino)propanoate (a structural analog) show characteristic diethylamino signals (δ 1.12 ppm for CH₃, δ 3.50 ppm for CH) and carboxylate resonance (δ 179.9 ppm for COO⁻) .
Table 2: Hazard Profiles
Notes:
- Sodium chloroacetate poses significant acute toxicity (H301: toxic if swallowed) and environmental risks (H400: aquatic toxicity) .
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